
2-(1-Phenylethyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethyl)propanedioic acid, also known as Phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first developed in Russia in 1983 and is a derivative of Piracetam, another nootropic drug. Phenylpiracetam is known for its cognitive-enhancing properties and has been widely studied for its potential use in treating cognitive impairment and neurological disorders.
Mécanisme D'action
2-(1-Phenylethyl)propanedioic acidtam works by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and noradrenaline in the brain. These neurotransmitters are involved in cognitive processes such as memory, learning, and attention. By increasing their levels, 2-(1-Phenylethyl)propanedioic acidtam enhances these cognitive processes.
Effets Biochimiques Et Physiologiques
2-(1-Phenylethyl)propanedioic acidtam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which can improve cognitive function. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Phenylethyl)propanedioic acidtam has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it is important to note that 2-(1-Phenylethyl)propanedioic acidtam is a controlled substance in some countries and may require special permits for use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(1-Phenylethyl)propanedioic acidtam. One area of research is to further investigate its potential use in treating cognitive impairment associated with neurological disorders. Another area of research is to explore its potential use in enhancing athletic performance. Finally, more research is needed to fully understand the long-term effects of 2-(1-Phenylethyl)propanedioic acidtam on cognitive function and overall health.
Méthodes De Synthèse
2-(1-Phenylethyl)propanedioic acidtam is synthesized by adding a phenyl group to the Piracetam molecule. The synthesis process involves the reaction of 2-oxo-1-pyrrolidineacetamide with bromoacetophenone to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)butyric acid. This compound is then converted to 2-(1-Phenylethyl)propanedioic acidtam through a series of chemical reactions.
Applications De Recherche Scientifique
2-(1-Phenylethyl)propanedioic acidtam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, 2-(1-Phenylethyl)propanedioic acidtam has been studied for its potential use in treating cognitive impairment associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
41103-90-6 |
|---|---|
Nom du produit |
2-(1-Phenylethyl)propanedioic acid |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(1-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
AHWJRDQVJRKCPR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Autres numéros CAS |
41103-90-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)
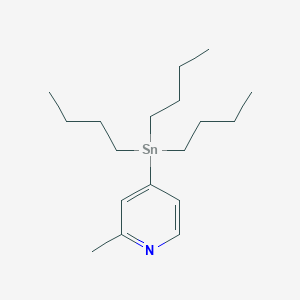
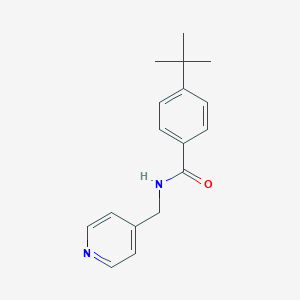
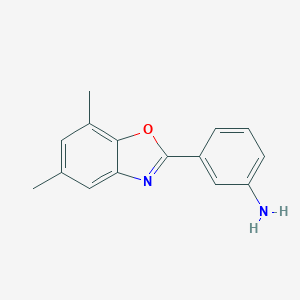
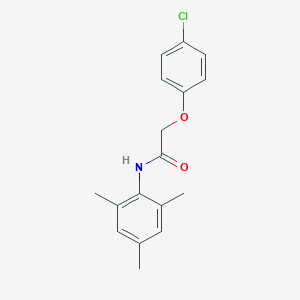
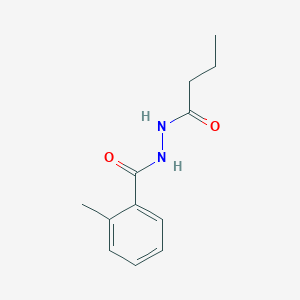
![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)
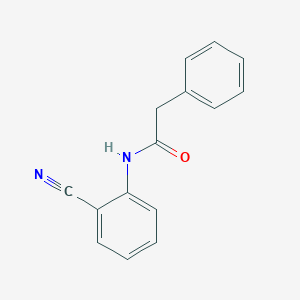
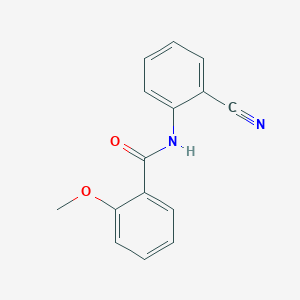
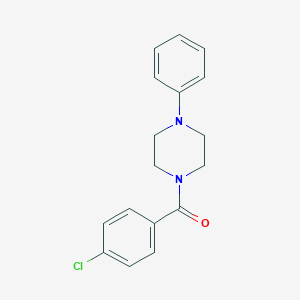
![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)